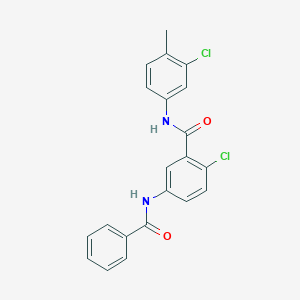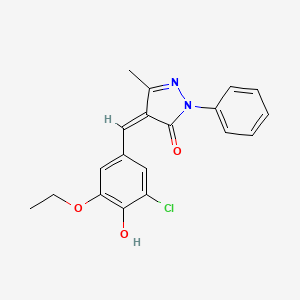![molecular formula C15H13BrClNO3 B3707140 2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3707140.png)
2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and chlorine substituted phenoxy group, as well as a hydroxymethyl phenylacetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 4-bromo-2-chlorophenol and an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine, forms the phenoxy intermediate.
Introduction of the hydroxymethyl group: The phenoxy intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to introduce the hydroxymethyl group.
Amidation reaction: The final step involves the reaction of the hydroxymethyl phenoxy intermediate with 2-aminophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-[2-(methyl)phenyl]acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxyethyl)phenyl]acetamide
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer unique chemical and biological properties. Its hydroxymethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-11-5-6-14(12(17)7-11)21-9-15(20)18-13-4-2-1-3-10(13)8-19/h1-7,19H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCSHSAYXSALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B3707061.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3707083.png)
![1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3707091.png)
![1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea](/img/structure/B3707099.png)
![1-(2-Fluorophenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3707111.png)
![N-(3-chlorophenyl)-N'-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3707119.png)
![1-(3-Methoxyphenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3707130.png)

![N-[(4-chlorophenyl)methyl]-3,5-dimethoxybenzamide](/img/structure/B3707138.png)
![N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3707147.png)



![2-(4-bromo-2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3707161.png)
